7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine
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Overview
Description
7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde with a suitable triazole precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine
- 7-(4-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine
- 7-(4-Bromophenyl)-5-(4-nitrophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine
Uniqueness
The presence of both bromine and chlorine substituents in 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
302904-06-9 |
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Molecular Formula |
C17H12BrClN4 |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22) |
InChI Key |
BBYZKCGYPAPTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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